(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
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Overview
Description
(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: is a unique amino acid derivative characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Amination: Introduction of the amino group at the 2-position.
Chain Extension: Addition of the propanoic acid moiety.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Various substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.
Medicine
Potential medicinal applications include the development of new pharmaceuticals that leverage the unique structure of this compound for enhanced efficacy and selectivity.
Industry
In industry, this compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic core and different chemical properties.
7-Oxabicyclo[2.2.1]heptanes: These compounds include an oxygen atom in the bicyclic structure, leading to different reactivity and applications.
Uniqueness
The uniqueness of (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid lies in its specific combination of a bicyclic core with an amino acid structure, which provides distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
XOTORAPUBLJRRY-BCZLUZIISA-N |
Isomeric SMILES |
C1CC2CC1CC2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2CC(C(=O)O)N |
Origin of Product |
United States |
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